molecular formula C10H15NO B1277755 (4-Propoxybenzyl)amine CAS No. 21244-33-7

(4-Propoxybenzyl)amine

Cat. No. B1277755
CAS RN: 21244-33-7
M. Wt: 165.23 g/mol
InChI Key: RBILQKHLZVEMQD-UHFFFAOYSA-N
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Description

The compound (4-Propoxybenzyl)amine is a derivative of benzylamine with a propoxy group attached to the para position of the benzyl ring. While the provided papers do not directly discuss (4-Propoxybenzyl)amine, they do provide insights into the behavior of similar benzylamine derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzylamine derivatives can involve various chemical reactions, including condensation and reduction processes. For instance, the synthesis of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was achieved by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was performed via the reduction of a corresponding benzylidene derivative with NaBH4 . These methods could potentially be adapted for the synthesis of (4-Propoxybenzyl)amine by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 13C NMR, and 1H NMR . X-ray diffraction analysis is also a common method to establish the three-dimensional structure of these compounds . The presence of substituents on the benzyl ring can influence the overall molecular conformation and the potential for intramolecular interactions, as seen in the structure of 4,8-bis(2-hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine .

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions, including electrochemical oxidation, as demonstrated by the covalent grafting of 4-aminobenzylphosphonic acid on a glassy carbon electrode . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the unusual C–C bond cleavage observed in the formation of amine-bis(phenoxy) group 4 benzyl complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be influenced by their molecular structure and substituents. For example, the corrosion inhibition performance of amine derivatives on mild steel in HCl medium was found to depend on the substituent groups, with the presence of Cl or CN groups significantly increasing the inhibition efficiency . Theoretical investigations such as density functional theory and molecular dynamics simulations can provide insights into the adsorption mechanisms and interactions with surfaces .

Scientific Research Applications

Unusual C–C Bond Cleavage in the Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes

  • Insight : This study discusses the formation of amine-bis(phenoxy) dibenzyl complexes involving (4-Propoxybenzyl)amine derivatives. It highlights a unique C–C bond cleavage mechanism and its potential application in stereospecific polymerization (Gowda et al., 2014).

Synthesis and Inhibition of PLA2

  • Insight : This research involves the synthesis of a novel compound structurally related to (4-Propoxybenzyl)amine, demonstrating its potential in inhibiting sPLA2 enzyme, which is significant for anti-inflammatory activity (Hema et al., 2020).

Electrochemical Modification of Glassy Carbon Electrode

  • Insight : A study where 4-Aminobenzylphosphonic acid, a compound related to (4-Propoxybenzyl)amine, was used to modify glassy carbon electrodes. This has implications in developing advanced electrochemical sensors and devices (Yang, Liu & Dong, 2005).

Safety And Hazards

“(4-Propoxybenzyl)amine” is classified as an irritant . Aromatic amines, such as “(4-Propoxybenzyl)amine”, can significantly harm human health and the environment . Therefore, proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

properties

IUPAC Name

(4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBILQKHLZVEMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426807
Record name (4-propoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propoxybenzyl)amine

CAS RN

21244-33-7
Record name (4-propoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-propoxyphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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